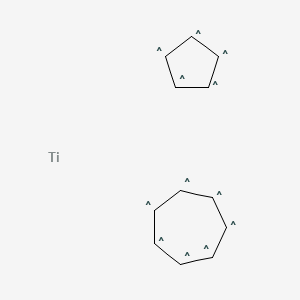![molecular formula C9H10N2S B13670106 (2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
(2-Methylbenzo[d]thiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbenzo[d]thiazol-4-yl)methanamine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a methyl group attached to the benzothiazole ring and an amine group attached to the methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzothiazole and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 2-methylbenzothiazole is reacted with formaldehyde in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylbenzo[d]thiazol-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
(2-Methylbenzo[d]thiazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been explored for its antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of (2-Methylbenzo[d]thiazol-4-yl)methanamine, particularly in medicinal applications, involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters, potentially alleviating symptoms of neurodegenerative and mood disorders .
Comparación Con Compuestos Similares
2-Methylbenzothiazole: Lacks the methanamine group but shares the benzothiazole core.
4-Methylbenzothiazole: Similar structure but with the methyl group in a different position.
Benzothiazole: The parent compound without any additional substituents.
Uniqueness: (2-Methylbenzo[d]thiazol-4-yl)methanamine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C9H10N2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
(2-methyl-1,3-benzothiazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5,10H2,1H3 |
Clave InChI |
XLGFFVBUPQBPPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2S1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)




![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)


![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)

